Cas no 79757-92-9 ((4'-Methylbiphenyl-4-yl)-methanol)

(4'-Methylbiphenyl-4-yl)-methanol is a biphenyl derivative featuring a hydroxymethyl group at the 4-position and a methyl substituent at the 4'-position of the biphenyl scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and advanced materials. Its rigid biphenyl core enhances structural stability, while the hydroxymethyl group offers functionalization potential for further derivatization. The methyl substitution can influence electronic properties and solubility, making it useful in fine-tuning material characteristics. High purity grades are available for research and industrial applications, ensuring reproducibility in synthetic processes. Proper handling under inert conditions is recommended due to its alcohol functionality.
(4'-Methylbiphenyl-4-yl)-methanol structure
79757-92-9 structure
商品名:(4'-Methylbiphenyl-4-yl)-methanol
CAS番号:79757-92-9
MF:C14H14O
メガワット:198.260364055634
MDL:MFCD01862514
CID:556226
PubChem ID:1394290

(4'-Methylbiphenyl-4-yl)-methanol 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-methanol,4'-methyl-
    • (4'-METHYLBIPHENYL-4-YL)-METHANOL
    • [4-(4-methylphenyl)phenyl]methanol
    • (4'-Methyl[1,1'-biphenyl]-4-yl)methanol
    • [1,1'-Biphenyl]-4-methanol,4'-methyl
    • MFCD01862514
    • [4'Methyl-(1,1-biphenyl)-4-yl]methanol
    • SCHEMBL258820
    • (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
    • AS-3153
    • DTXSID90362745
    • CS-D0387
    • BB 0223513
    • [4'-Methyl-(1,1'-biphenyl)-4-yl]methanol
    • BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • 79757-92-9
    • AKOS002683257
    • {4'-methyl-[1,1'-biphenyl]-4-yl}methanol
    • (4'-methylbiphenyl-4-yl)methanol
    • 4-(4-Methylphenyl)benzyl alcohol
    • 4′-Methyl[1,1′-biphenyl]-4-methanol (ACI)
    • (4′-Methyl-1,1′-biphenyl-4-yl)methanol
    • (4′-Methyl-[1,1′-biphenyl]-4-yl)methanol
    • (4′-Methylbiphenyl-4-yl)-methanol
    • (4'-Methylbiphenyl-4-yl)-methanol
    • MDL: MFCD01862514
    • インチ: 1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
    • InChIKey: BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • ほほえんだ: OCC1C=CC(C2C=CC(C)=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 198.10400
  • どういたいしつりょう: 198.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23000
  • LogP: 3.15430

(4'-Methylbiphenyl-4-yl)-methanol セキュリティ情報

(4'-Methylbiphenyl-4-yl)-methanol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(4'-Methylbiphenyl-4-yl)-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-3153-1G
(4′-Methylbiphenyl-4-yl)-methanol
79757-92-9 >95%
1g
£53.00 2025-02-08
Key Organics Ltd
AS-3153-10MG
(4′-Methylbiphenyl-4-yl)-methanol
79757-92-9 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
AS-3153-20MG
(4′-Methylbiphenyl-4-yl)-methanol
79757-92-9 >95%
0mg
£76.00 2023-04-18
A2B Chem LLC
AC41232-5g
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9 97%
5g
$159.00 2024-04-19
abcr
AB403563-1g
(4'-Methylbiphenyl-4-yl)-methanol; .
79757-92-9
1g
€128.60 2025-02-27
1PlusChem
1P0056R4-5g
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
5g
$175.00 2023-12-16
1PlusChem
1P0056R4-250mg
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
250mg
$33.00 2023-12-16
A2B Chem LLC
AC41232-10g
(4'-Methylbiphenyl-4-yl)-methanol
79757-92-9 97%
10g
$244.00 2024-04-19
1PlusChem
1P0056R4-1g
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
1g
$58.00 2023-12-16
1PlusChem
1P0056R4-15g
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
15g
$474.00 2023-12-16

(4'-Methylbiphenyl-4-yl)-methanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 1998720-47-0 Solvents: Water ;  12 h, 100 °C
リファレンス
Water-soluble palladacycles containing hydroxymethyl groups: synthesis, crystal structures and use as catalysts for amination and Suzuki coupling of reactions
Han, Xin; et al, Transition Metal Chemistry (Dordrecht, 2016, 41(4), 403-411

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Prostanoid compounds and their pharmaceutical formulations
, European Patent Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -30 °C
1.3 Reagents: Potassium bifluoride Solvents: Water ;  heated; 30 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
リファレンス
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: 2-Propenamide, N-(1-methylethyl)-, polymer with (4-ethenylphenyl)diphenylphosphi… (palladium complex) Solvents: Water ;  9 h, 100 °C
リファレンス
Highly Active Catalyst for the Heterogeneous Suzuki-Miyaura Reaction: Assembled Complex of Palladium and Non-Crosslinked Amphiphilic Polymer
Yamada, Yoichi M. A.; et al, Journal of Organic Chemistry, 2003, 68(20), 7733-7741

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Boric acid (H3BO3) ;  18 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
2.2 Solvents: Water ;  rt
リファレンス
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Tetrabutylammonium tetrafluoroborate ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  24 °C; 24 °C → 0 °C
1.2 Reagents: Water Solvents: Methanol ;  5 min, 0 °C
1.3 Reagents: Triethylamine ;  0 °C
リファレンス
Oxidative Hydroxylation Mediated by Alkoxysulfonium Ions
Ashikari, Yosuke; et al, Organic Letters, 2012, 14(3), 938-941

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Dimethylformamide ;  4 h, 90 °C
リファレンス
Mechanism insight and scope of PEPPSI-catalyzed cross-coupling reaction between triarylbismuth and arylbromide
Cassirame, Benedicte; et al, Journal of Molecular Catalysis A: Chemical, 2016, 425, 94-102

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
リファレンス
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: (SP-4-4)-Chloro[N2-[2-(diphenylphosphino-κP)phenyl]-N1,N1-dimethyl-1,2-benzenedi… Solvents: Toluene ,  Tetrahydrofuran ;  24 h, 25 °C
リファレンス
P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides
Wu, Dan; et al, Organic & Biomolecular Chemistry, 2014, 12(33), 6414-6424

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
A new vinyl-ether-type linker for solid-phase synthesis
Yoo, S.-e.; et al, Tetrahedron Letters, 2000, 41(33), 6415-6418

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2691115-20-3 Solvents: Water ;  1 h, 110 °C
リファレンス
Pd(II)-NHC coordination-driven formation of water-soluble catalytically active single chain nanoparticles
Lambert, Romain; et al, Polymer Chemistry, 2018, 9(23), 3199-3204

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-4)-Chloro[2′-(dicyclohexylphosphino-κP)-N,N-dimethyl[1,1′-biphenyl]-2-amin… Solvents: Water ;  24 h, 100 °C
リファレンス
Synthesis of substituted biarylmethanol via ferrocenyloxime palladacycles catalyzed Suzuki reaction of chlorophenylmethanol in water
Li, Hong-Mei; et al, Bulletin of the Korean Chemical Society, 2014, 35(8), 2551-2554

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: N-Methyl-2-pyrrolidone ;  4 h, 110 °C
1.2 Reagents: Water
リファレンス
Pd-catalyzed atom-efficient cross-coupling of triarylbismuth reagents with protecting group-free iodophenylmethanols: Synthesis of biarylmethanols
Rao, Maddali L. N.; et al, Tetrahedron Letters, 2020, 61(13),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
1.2 Solvents: Water ;  rt
リファレンス
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt; rt → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
リファレンス
Synthesis, Biological Evaluation, and 3D QSAR Study of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
Ponzano, Stefano; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10101-10111

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  2947562-92-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  9 h, 90 °C
1.2 Reagents: Water ;  20 h, 84 °C
リファレンス
A naphthalene-based heterobimetallic triazolylidene IrIII/PdII complex: regioselective to regiospecific C-H activation, tandem catalysis and a copper-free Sonogashira reaction
Majumder, Adhir; et al, Dalton Transactions, 2023, 52(8), 2272-2281

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: (SP-4-3)-Bromo[N-[2-[2,3-dihydro-3-(phenylmethyl)-1H-imidazol-1-yl-κC2]phenyl]-N… Solvents: Tetrahydrofuran ;  25 °C; 12 h, 25 °C
1.2 Reagents: Water
リファレンス
Cross-Coupling of ArX with ArMgBr Catalyzed by N-Heterocyclic Carbene-Based Nickel Complexes
Guo, Wang-Jun; et al, Journal of Organic Chemistry, 2013, 78(3), 1054-1061

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
リファレンス
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 2301028-47-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  2 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Homo- and Heterobimetallic Complexes Bearing NHC Ligands: Applications in α-Arylation of Amide, Suzuki-Miyaura Coupling Reactions, and Tandem Catalysis
Majumder, Adhir; et al, European Journal of Inorganic Chemistry, 2019, 2019(13), 1810-1815

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  24 h, 100 °C
リファレンス
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
リファレンス
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  3 h, 100 °C
リファレンス
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

(4'-Methylbiphenyl-4-yl)-methanol Raw materials

(4'-Methylbiphenyl-4-yl)-methanol Preparation Products

(4'-Methylbiphenyl-4-yl)-methanol 関連文献

(4'-Methylbiphenyl-4-yl)-methanolに関する追加情報

(4'-Methylbiphenyl-4-yl)-methanol: A Comprehensive Overview

The compound (4'-Methylbiphenyl-4-yl)-methanol, identified by the CAS No. 79757-92-9, is a versatile organic molecule with significant applications in various fields. This compound belongs to the class of biphenols, which are characterized by their biphenyl structure with a hydroxymethyl group attached. The presence of the methyl group at the 4' position of the biphenyl ring introduces unique electronic and steric properties, making it a valuable compound in both academic and industrial research.

Recent studies have highlighted the importance of (4'-Methylbiphenyl-4-yl)-methanol in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its potential as a precursor for synthesizing high-performance organic semiconductors. For instance, a 2023 study published in Advanced Materials demonstrated that derivatives of this compound exhibit exceptional charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). These findings underscore the compound's role in pushing the boundaries of modern electronics.

In addition to its electronic applications, (4'-Methylbiphenyl-4-yl)-methanol has also gained attention in the pharmaceutical industry. Its unique structure allows for selective interactions with biological systems, making it a promising candidate for drug design. A 2023 research article in Nature Communications reported that this compound serves as a lead molecule for developing novel anticancer agents. The study revealed that its ability to modulate specific cellular pathways could pave the way for more effective and targeted therapies.

The synthesis of (4'-Methylbiphenyl-4-yl)-methanol has been optimized through various methodologies, with recent advancements focusing on green chemistry principles. A 2023 paper in Green Chemistry introduced a catalytic cross-coupling reaction that significantly reduces waste and energy consumption during production. This approach not only enhances the sustainability of manufacturing processes but also aligns with global efforts to promote environmentally friendly practices.

Beyond its technical applications, the compound's environmental impact has been a topic of interest. Studies have shown that (4'-Methylbiphenyl-4-yl)-methanol exhibits low toxicity to aquatic organisms under controlled conditions. However, further research is required to fully understand its long-term effects on ecosystems. Regulatory bodies are increasingly emphasizing the need for comprehensive environmental assessments to ensure safe handling and disposal practices.

The versatility of (4'-Methylbiphenyl-4-yl)-methanol extends to its use as a building block in organic synthesis. Its ability to undergo various functional group transformations makes it an invaluable tool for constructing complex molecular architectures. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are critical for pharmacological studies and chiral recognition applications.

In conclusion, (4'-Methylbiphenyl-4-yl)-methanol, CAS No. 79757-92-9, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across electronics, pharmaceuticals, and materials science highlight its significance as a multifaceted compound. As research continues to uncover new potentials and optimize its synthesis, this compound is poised to play an even greater role in shaping future technologies and therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:79757-92-9)(4'-Methylbiphenyl-4-yl)-methanol
A1179007
清らかである:99%
はかる:25g
価格 ($):578.0